Cas no 64044-10-6 (Estran-17-one, 3-hydroxy-, (3b,5b)-)

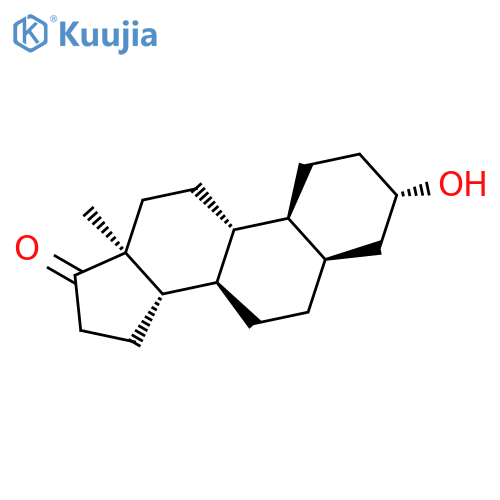

64044-10-6 structure

商品名:Estran-17-one, 3-hydroxy-, (3b,5b)-

Estran-17-one, 3-hydroxy-, (3b,5b)- 化学的及び物理的性質

名前と識別子

-

- Estran-17-one, 3-hydroxy-, (3b,5b)-

- 19-Noretiocholan-3β-ol-17-one

- (3ss,5ss)-3-Hydroxyestran-17-one; 19-Nor-5ss-androstane-3ss-ol,17-one; 3ss-Hydroxy-5ss-estran-17-one

- 64044-10-6

- DTXSID101024311

- 19-Noretiocholan-3b-ol-17-one

- 19-Nor-5beta-androstane-3beta-ol,17-one

- SCHEMBL5863281

-

- インチ: InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12+,13+,14-,15-,16+,18+/m1/s1

- InChIKey: UOUIARGWRPHDBX-MTYWFVNZSA-N

計算された属性

- せいみつぶんしりょう: 276.208930132g/mol

- どういたいしつりょう: 276.208930132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 0

- 複雑さ: 418

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 37.3Ų

Estran-17-one, 3-hydroxy-, (3b,5b)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | N675205-10mg |

(3s,5r,8r,9r,10s,13s,14s)-3-hydroxy-13-methylhexadecahydro-17h-cyclopenta[a]phenanthren-17-one |

64044-10-6 | 10mg |

¥1650.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | N675205-100mg |

(3s,5r,8r,9r,10s,13s,14s)-3-hydroxy-13-methylhexadecahydro-17h-cyclopenta[a]phenanthren-17-one |

64044-10-6 | 100mg |

¥13200.00 | 2023-09-15 |

Estran-17-one, 3-hydroxy-, (3b,5b)- 関連文献

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

64044-10-6 (Estran-17-one, 3-hydroxy-, (3b,5b)-) 関連製品

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬